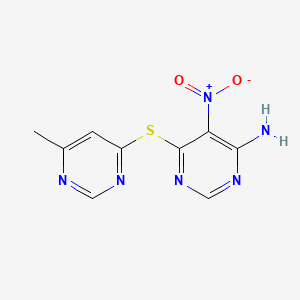

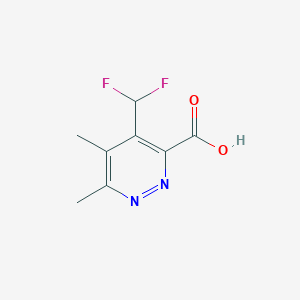

![molecular formula C10H6FN3O B2508662 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-90-4](/img/structure/B2508662.png)

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a biologically active molecule . It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .

Synthesis Analysis

A method for the synthesis of “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed . The title compound was crystallized from acetonitrile .Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .Physical And Chemical Properties Analysis

The methoxy group was slightly non-coplanar to the aromatic cycle (the C25-O2-C24-C23 torsion angle was 8.7 (7)°) despite the essential repulsion between hydrogen atoms of the methyl group and cyclic atoms .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis and Hepatitis B Virus Inhibition : A study detailed the synthesis of a specific derivative of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one and evaluated its inhibitory activity against Hepatitis B virus (HBV). This compound demonstrated nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).

Efficient Synthesis Methodology : Another research focused on developing an efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. The study emphasized the ecological method used for the key compound isothiocyanate, replacing a potential air pollutant (thiophosgene) (Barone & Catalfo, 2017).

Pd-Catalyzed Synthesis of Core Structures : Another paper reported the synthesis of various core structures including pyrimido[4,5-b] and [5,4-b]indoles using Pd-catalyzed amidation and cyclizations (Kumar, Rao, & Nagarajan, 2012).

Pharmaceutical and Biological Research

Anticancer Activity : A study synthesized novel coumarins with pyrimidine, pyrazole, and pyrimido[5,4-b]indole moieties and screened them for anticancer activity. One derivative showed significant activity against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antiviral Activity : Research on sugar-modified pyrimido[4,5-b]indole nucleosides showed that some derivatives exhibited notable anti-HCV and anti-dengue activities (Konč et al., 2017).

Antibacterial and Anticancer Effects : A novel series of indol-5,8-pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for antibacterial and anticancer activities. Some showed effective antibacterial activity against tested pathogens and cytotoxicity against various cancer cell lines (Venkatesh, Bodke, & AdityaRaoS, 2020).

Propriétés

IUPAC Name |

8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRIZGSAMDNDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

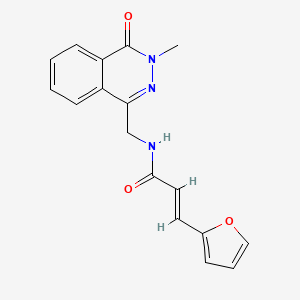

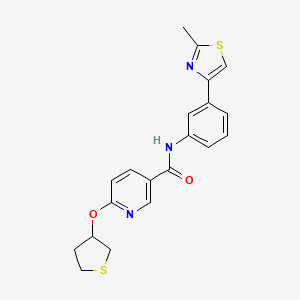

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

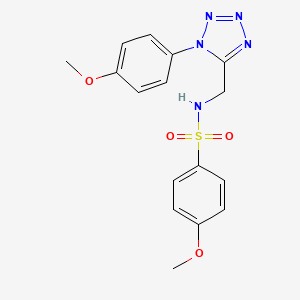

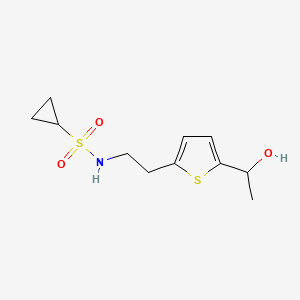

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

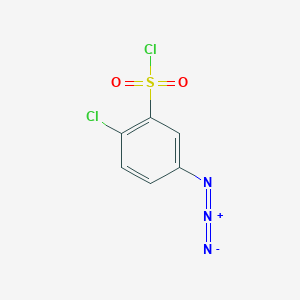

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)